molecular formula C16H14N2O3 B2970205 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile CAS No. 303146-69-2

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Cat. No.: B2970205
CAS No.: 303146-69-2
M. Wt: 282.299
InChI Key: LSGZCNRFDORMEA-UHFFFAOYSA-N
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Description

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS: 303146-69-2) is a nicotinonitrile derivative featuring a 2-methoxyphenoxy substituent at the 2-position, a methyl group at the 6-position, and an acetyl group at the 5-position. Its molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.3 g/mol. The compound is synthesized via nucleophilic substitution reactions, often involving intermediates like chlorinated pyridines and thiophene-containing precursors .

Properties

IUPAC Name

5-acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-13(11(2)19)8-12(9-17)16(18-10)21-15-7-5-4-6-14(15)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGZCNRFDORMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the methoxyphenoxy intermediate: This involves the reaction of a methoxyphenol with an appropriate halide under basic conditions to form the methoxyphenoxy group.

    Nicotinonitrile formation: The nicotinonitrile moiety is introduced through a nucleophilic substitution reaction, where a suitable nitrile is reacted with a halogenated precursor.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetyl group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • **Ox

Biological Activity

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS No. 303146-69-2) is a compound with notable biological activity, primarily characterized by its pyridine structure and various substituents that contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C16H14N2O3
Molecular Weight 270.30 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)C1=CC(=C(C=N1)C)OC2=CC=CC=C2OC

The compound exhibits a complex structure that may influence its interaction with biological targets.

Research indicates that this compound interacts with various molecular pathways, which may include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Modulation of Receptor Activity: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation and cell proliferation.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anti-inflammatory Effects: Studies indicate that it may reduce inflammation markers in vitro and in vivo.
  • Anticancer Potential: Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Properties: There is emerging evidence supporting its role in protecting neural cells from oxidative stress.

In Vitro Studies

  • Cell Line Testing:
    • A study on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating potential anticancer properties.

In Vivo Studies

  • Animal Models:
    • Research involving animal models has shown that administration of the compound leads to decreased tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Comparative Studies

A comparative analysis of similar compounds reveals the unique efficacy of this compound:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
Compound AModerateHigh
Compound BLowHigh

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name (CAS) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (303146-69-2) 2-Methoxyphenoxy C₁₆H₁₄N₂O₃ 282.3 High lipophilicity; potential β-O-4 bond cleavage susceptibility
5-Acetyl-2-[(4-chlorobenzyl)amino]-6-methylnicotinonitrile (306980-05-2) 4-Chlorobenzylamino C₁₆H₁₅ClN₄O 314.8 Enhanced reactivity due to Cl atom; possible antibacterial activity
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile (306979-96-4) 2,6-Dimethylmorpholino C₁₅H₂₁N₃O₂ 275.3 Improved water solubility; cyclic ether enhances bioavailability
5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (500341-70-8) Chloro and methoxy C₈H₇ClN₄O 210.6 Simpler structure; dual functional groups for derivatization
5-Acetyl-2-chloro-6-methylnicotinonitrile (N/A) Chloro C₁₀H₈ClN₃O 221.6 Lower molecular weight; versatile intermediate in synthesis

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